molecular formula C9H17ClN2O B12314811 4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride

4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B12314811
M. Wt: 204.70 g/mol
InChI Key: RMWPVDQIHTVUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is a heterocyclic compound that features both piperidine and pyrrolidinone rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with a suitable pyrrolidinone derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development for neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows for more versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

4-piperidin-4-ylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c12-9-5-8(6-11-9)7-1-3-10-4-2-7;/h7-8,10H,1-6H2,(H,11,12);1H

InChI Key

RMWPVDQIHTVUBF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2CC(=O)NC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.